N-Desalkyl itraconazole
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Description
a derivative of itraconazole
Scientific Research Applications
Inhibition of CYP3A4 Enzyme
N-Desalkyl itraconazole (ND-ITZ) has been identified as a metabolite of itraconazole (ITZ) that plays a significant role in the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. This enzyme is crucial in drug metabolism. Studies show that ND-ITZ, along with other metabolites like hydroxy-itraconazole and keto-itraconazole, contribute significantly to the inhibition of CYP3A4 observed in vivo after ITZ dosing, which is important for understanding drug-drug interactions and the in vitro-in vivo discrepancy of ITZ's effects (Isoherranen et al., 2004), (Templeton et al., 2008).
Stereoselective Metabolism
The metabolism of ITZ is highly stereoselective both in vitro and in vivo, and this stereoselectivity extends to its metabolites, including ND-ITZ. The stereochemical configuration significantly impacts the metabolic pathways and the formation of metabolites like ND-ITZ (Kunze et al., 2006).
Pharmacokinetics and Clinical Application
The pharmacokinetics of ND-ITZ remain largely unknown due to the lack of accurate and reliable determination methods. However, advancements in liquid chromatography-tandem mass spectrometry have facilitated the simultaneous determination of ITZ and its major metabolites, including ND-ITZ, in human plasma, aiding clinical applications (Imoto et al., 2020).
Effects on Plasma Kinetics of Other Drugs
The presence of ITZ and its metabolites, including ND-ITZ, can significantly affect the plasma kinetics of other drugs. For instance, ITZ's inhibition of CYP3A4 can lead to decreased plasma concentration and altered pharmacokinetics of drugs metabolized by this enzyme, highlighting the importance of understanding the role of metabolites like ND-ITZ in drug interactions (Kato et al., 2003).
Potential Anticancer Properties
Recent studies have suggested that itraconazole, and potentially its metabolites like ND-ITZ, may have anticancer properties. For instance, itraconazole has been found to inhibit the hedgehog signaling pathway, which is crucial in various cancers. This opens the possibility of repurposing itraconazole and understanding the role of its metabolites, including ND-ITZ, in cancer therapy (Pace et al., 2019), (Wei et al., 2020).
properties
CAS RN |
1427177-48-7 |
---|---|
Product Name |
N-Desalkyl itraconazole |
Molecular Formula |
C31H30Cl2N8O4 |
Molecular Weight |
649.54 |
Appearance |
White to Off-White Solid |
melting_point |
>238°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; |
Origin of Product |
United States |
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